

Spectroscopic Profile of 1-(2-Chloropropyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chloropropyl)piperidine

Cat. No.: B1584250

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1-(2-Chloropropyl)piperidine**, a key intermediate in organic synthesis.^[1] While direct experimental spectra for this specific compound are not readily available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a reliable, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for the identification and characterization of this molecule.

Introduction to 1-(2-Chloropropyl)piperidine

1-(2-Chloropropyl)piperidine (C₈H₁₆ClN) is a substituted piperidine derivative with a molecular weight of 161.67 g/mol.^[2] Its structure, featuring a reactive chloropropyl group attached to the piperidine nitrogen, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The piperidine moiety is a common scaffold in many biologically active compounds, and understanding the spectroscopic signature of its derivatives is crucial for synthesis monitoring and quality control.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(2-Chloropropyl)piperidine**, both ¹H and ¹³C NMR are essential for structural

confirmation.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the chloropropyl side chain. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-(2-Chloropropyl)piperidine**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH(Cl)	~4.0 - 4.5	Multiplet	1H
N-CH ₂ (side chain)	~2.5 - 3.0	Multiplet	2H
N-CH ₂ (ring, equatorial)	~2.4 - 2.8	Multiplet	2H
N-CH ₂ (ring, axial)	~2.2 - 2.6	Multiplet	2H
CH ₃	~1.5 - 1.7	Doublet	3H
Ring CH ₂ (β , γ)	~1.3 - 1.8	Multiplet	6H

Note: These are predicted values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Interpretation:

- The methine proton (CH(Cl)) is expected to be the most downfield signal due to the deshielding effect of the adjacent chlorine atom.^[3]
- The protons on the carbons attached to the nitrogen (N-CH₂) will also be deshielded.
- The methyl group (CH₃) will appear as a doublet due to coupling with the adjacent methine proton.

- The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational dynamics.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-(2-Chloropropyl)piperidine**

Carbon Assignment	Predicted Chemical Shift (ppm)
CH(Cl)	~60 - 65
N-CH ₂ (side chain)	~55 - 60
N-CH ₂ (ring)	~50 - 55
Ring CH ₂ (β)	~25 - 30
Ring CH ₂ (γ)	~23 - 28
CH ₃	~20 - 25

Note: Predicted values based on typical shifts for similar structures.[\[4\]](#)

Experimental Protocol for NMR Spectroscopy

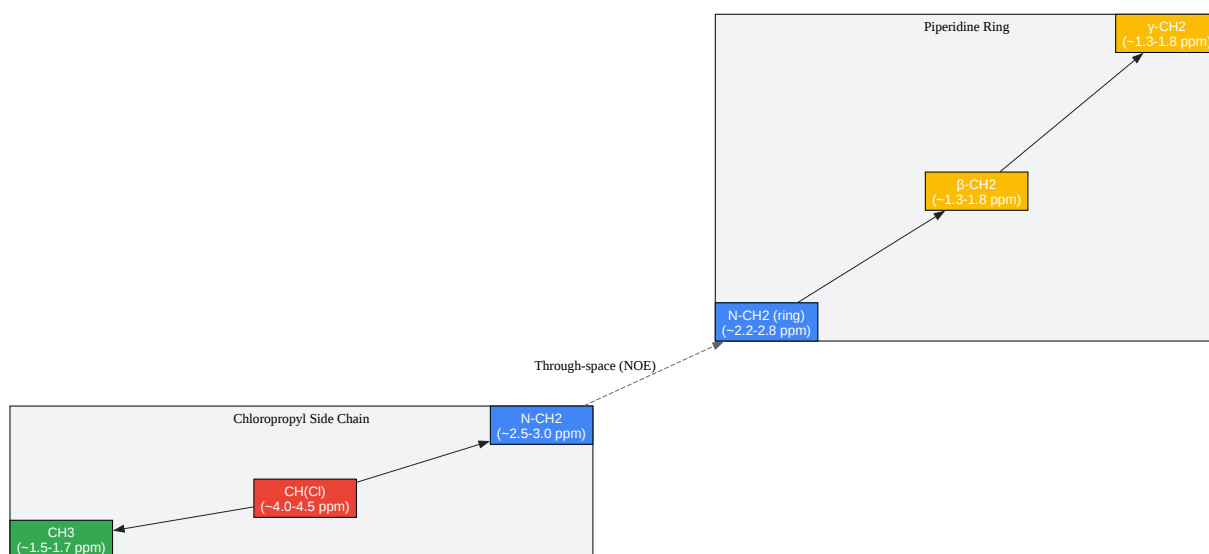
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

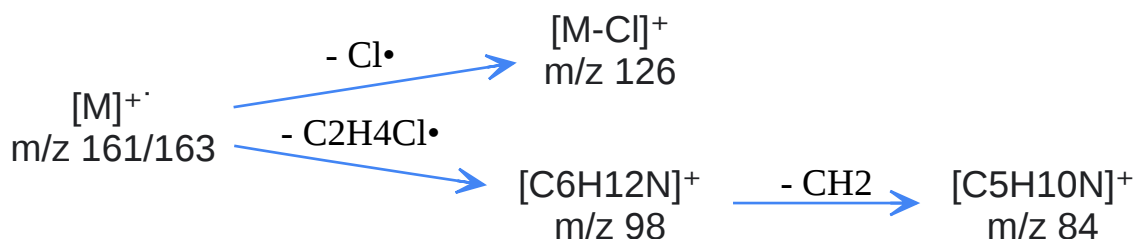
- Sample Preparation: Dissolve approximately 5-10 mg of **1-(2-Chloropropyl)piperidine** in a suitable deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Optimize spectral width, number of scans, and relaxation delay.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A higher number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Key NMR Correlations

The following diagram illustrates the expected key correlations in the ^1H - ^1H COSY spectrum, which helps in assigning the proton signals.





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